DihydroDaidzein

Übersicht

Beschreibung

Dihydrodaidzein (DHD) is a metabolite derived from the isoflavone daidzein, which is commonly found in soy products. It is an intermediate compound in the biosynthesis of equol, a molecule with potential health benefits, including acting as a phytoestrogen. The conversion of daidzein to DHD is facilitated by various bacterial strains present in the gut microflora or in other environments such as the bovine rumen .

Synthesis Analysis

The synthesis of DHD has been explored through microbial transformation. Lactococcus sp. strain 20-92 has been shown to possess a novel this compound racemase essential for the biosynthesis of equol from daidzein . Similarly, a newly isolated anaerobic human intestinal bacterium, Julong 732, can convert this compound to S-equol under anaerobic conditions . Another study reported the heterologous expression of the daidzein reductase gene in lactic acid bacteria and Bifidobacterium strains, leading to high production of DHD . Additionally, a bovine rumen anaerobic bacterium, Niu-O16, was found to convert daidzein to DHD .

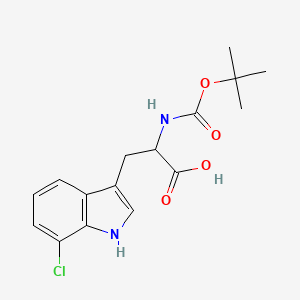

Molecular Structure Analysis

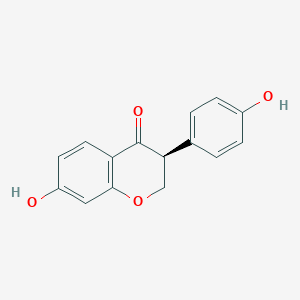

The molecular structure of DHD is characterized by its isoflavanone backbone, which includes a B-ring that can undergo tautomerization. This structural feature is responsible for the production of stereoisomeric metabolites . The stereochemistry of DHD and its conversion to other metabolites, such as equol, is a critical aspect of its biological activity .

Chemical Reactions Analysis

DHD is involved in several chemical reactions as part of its metabolic pathway. The conversion of DHD to equol involves a series of enzymatic steps, including racemization and reduction . The stereospecific biotransformation of DHD into (3S)-equol by Eggerthella strain Julong 732 involves an inversion of stereochemistry at C-3 during the reduction process . The synthesis of novel mammalian metabolites of daidzein also includes the formation of DHD .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHD are influenced by its molecular structure. The presence of hydroxyl groups contributes to its solubility and reactivity. The stereochemistry of DHD is crucial for its biological activity, as seen in the specific biotransformation into S-equol by certain bacterial strains . The ability of DHD to undergo tautomerization affects the production of stereoisomeric metabolites .

Wissenschaftliche Forschungsanwendungen

S-Dihydrodaidzein has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of S-equol, a compound with significant estrogenic activity.

Biology: Studied for its role in the gut microbiota and its impact on human health.

Medicine: Investigated for its potential benefits in cardiovascular health and menopausal symptom relief.

Industry: Utilized in the production of dietary supplements and functional foods.

Wirkmechanismus

The mechanism of action of S-Dihydrodaidzein involves its conversion to S-equol by gut bacteria. S-equol binds to estrogen receptors with high affinity, mimicking the action of estrogen in the body. This interaction helps alleviate menopausal symptoms and may reduce the risk of cardiovascular diseases .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

DHD interacts with various enzymes, proteins, and other biomolecules. It is produced by the anaerobic bioconversion of isoflavones daidzein and genistein by certain bacterial strains . The conversion of daidzein to DHD is primarily achieved through the secretion of a series of enzymes . The bioconversion rate of daidzein by certain bacterial strains can reach up to 60.3% .

Cellular Effects

DHD has been found to have significant effects on various types of cells and cellular processes. It has been reported to exhibit anti-inflammatory activities and inhibitory effects on human vascular smooth muscle cell proliferation . DHD is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DHD involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DHD is known to interact with mitogen-activated protein kinase 8 (JNK1), which is consistent with its anti-inflammatory activities .

Metabolic Pathways

DHD is involved in several metabolic pathways. It is primarily derived from the principal constituents of soy isoflavones—daidzein—through hydrogenation in metabolism . The metabolic pathways of daidzein by intestinal bacteria involve deglycosylation, hydroxylation, methoxylation, and acetylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Dihydrodaidzein typically involves the reduction of daidzein. This can be achieved using daidzein reductase enzymes, which convert daidzein to dihydrodaidzein under anaerobic conditions. The reaction conditions often require specific cofactors and a controlled environment to ensure the desired enantioselectivity .

Industrial Production Methods: Industrial production of S-Dihydrodaidzein can be achieved through bioconversion processes using engineered strains of bacteria such as Escherichia coli. These strains are modified to express the necessary enzymes for the conversion of daidzein to S-Dihydrodaidzein. The process involves optimizing reaction conditions, such as pH and temperature, to maximize yield and productivity .

Analyse Chemischer Reaktionen

Types of Reactions: S-Dihydrodaidzein undergoes several types of chemical reactions, including:

Reduction: Conversion to tetrahydrodaidzein using dihydrodaidzein reductase.

Oxidation: Reversible conversion back to daidzein under aerobic conditions.

Common Reagents and Conditions:

Reduction: Requires this compound reductase and NADPH as a cofactor.

Oxidation: Can occur without cofactors under aerobic conditions.

Major Products:

Reduction: Tetrahydrodaidzein.

Oxidation: Daidzein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Daidzein: The precursor to S-Dihydrodaidzein, found in soy products.

Genistein: Another isoflavone with estrogenic activity.

Uniqueness: S-Dihydrodaidzein is unique due to its specific role in the biosynthesis of S-equol, which has higher estrogenic activity compared to other isoflavones. This makes it particularly valuable for its health benefits and potential therapeutic applications .

Eigenschaften

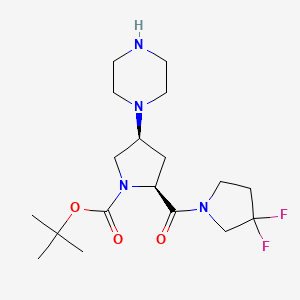

IUPAC Name |

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dihydrodaidzein formed in the body?

A1: this compound is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]

Q2: Is this compound absorbed differently than daidzein?

A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []

Q3: What evidence suggests that the small intestine plays a role in this compound metabolism?

A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []

Q4: Are there individual differences in the ability to produce this compound?

A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]

Q5: What are the potential health benefits associated with this compound?

A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []

Q6: Does this compound interact with estrogen receptors?

A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]

Q7: Does this compound affect adipogenesis?

A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []

Q8: Does this compound have antioxidant activity?

A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]

Q9: Which bacteria are known to produce this compound?

A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]

Q10: What enzymes are involved in the conversion of daidzein to this compound?

A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]

Q11: Can the production of this compound be enhanced?

A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []

Q12: What analytical techniques are used to measure this compound levels?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]

Q13: Are there methods to detect and quantify the bacteria responsible for this compound production?

A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as this compound reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

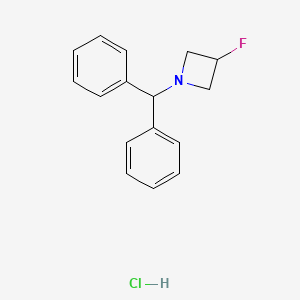

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)

![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)